5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol
Overview
Description
5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol is an organic compound that features a phenol group substituted with a formyl group and a fluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol typically involves the introduction of the fluoro and methoxy substituents onto a phenol ring, followed by formylation. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating and methoxylating agents under controlled conditions. The formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the reaction of the phenol derivative with a formylating agent like DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 5-(2-Fluoro-4-methoxyphenyl)-2-carboxyphenol.
Reduction: 5-(2-Fluoro-4-methoxyphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for its molecular targets, while the formyl group can participate in covalent interactions with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde: Similar structure but lacks the phenol group.
5-(2-Fluoro-4-methoxyphenyl)-2-methoxyphenol: Similar structure but has a methoxy group instead of a formyl group.
5-(2-Fluoro-4-methoxyphenyl)-2-aminophenol: Similar structure but has an amino group instead of a formyl group.
Uniqueness
5-(2-Fluoro-4-methoxyphenyl)-2-formylphenol is unique due to the presence of both the formyl and phenol groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-4-5-12(13(15)7-11)9-2-3-10(8-16)14(17)6-9/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXOVGSSVHMDRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685171 | |
Record name | 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-96-0 | |
Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 2′-fluoro-3-hydroxy-4′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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